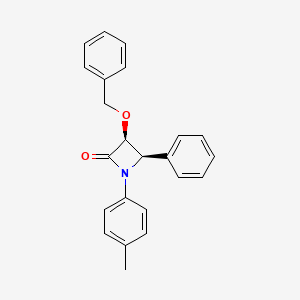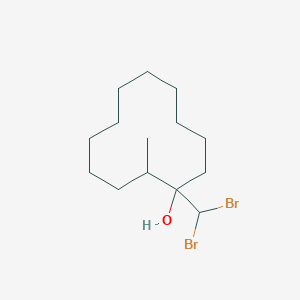![molecular formula C12H11ClN2O2 B14569676 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 61767-44-0](/img/structure/B14569676.png)
4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an oxazole ring, making it a valuable entity in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxazol-5(4H)-one with chloro(dimethylamino)methane in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of the oxazole ring allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The oxazole ring provides stability and enhances its binding affinity to biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
2-Phenyl-1,3-oxazole: A simpler analog with similar structural features but lacking the chloro and dimethylamino groups.
Chloro(dimethylamino)methane: A precursor used in the synthesis of the target compound.
Uniqueness
4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the combination of its functional groups and the presence of the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61767-44-0 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-[chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-15(2)10(13)9-12(16)17-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
IHRHBEAOXLMKKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)

![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)






![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)



